(2-Amino-6-chloropyrimidin-4-yl)cyanamide basic properties
(2-Amino-6-chloropyrimidin-4-yl)cyanamide basic properties
An In-depth Technical Guide to (2-Amino-6-chloropyrimidin-4-yl)cyanamide: A Core Scaffold in Modern Kinase Inhibitor Synthesis
Abstract
(2-Amino-6-chloropyrimidin-4-yl)cyanamide is a pivotal heterocyclic building block in medicinal chemistry, most notably serving as a key intermediate in the synthesis of advanced therapeutics targeting cyclin-dependent kinases (CDKs). Its unique trifunctional architecture—comprising a nucleophilic amino group, an electrophilic chloropyrimidine core, and a cyanamide moiety—offers a versatile platform for constructing complex molecular frameworks. This guide provides an in-depth analysis of the compound's fundamental properties, a robust synthesis protocol with mechanistic insights, and a detailed exploration of its critical role in the development of the CDK4/6 inhibitor, Ribociclib. This document is intended for researchers, chemists, and drug development professionals engaged in kinase inhibitor discovery and process development.
Core Physicochemical and Structural Properties
(2-Amino-6-chloropyrimidin-4-yl)cyanamide, identified by CAS Number 1255147-20-6 , is a substituted pyrimidine that has gained prominence due to its utility in constructing the core of several targeted anti-cancer agents.[1][2][3] The strategic placement of its functional groups dictates its reactivity and application.
Structural Data & Properties
The properties listed below are essential for handling, reaction setup, and characterization. While experimental data for some parameters are not widely published, calculated values and data from structurally related compounds provide reliable estimates.
| Property | Value / Description | Source(s) |
| IUPAC Name | N-(2-Amino-6-chloropyrimidin-4-yl)cyanamide | - |
| CAS Number | 1255147-20-6 | [1][2][3] |
| Molecular Formula | C₅H₄ClN₅ | - |
| Molecular Weight | 170.57 g/mol | - |
| Appearance | Predicted to be an off-white to pale yellow solid. | - |
| Melting Point | Not reported in publicly available literature. | - |
| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP) and sparingly soluble in alcohols and chlorinated solvents. | - |
| Boiling Point | Decomposes upon significant heating. | - |
Synthesis and Chemical Reactivity
The primary synthetic route to (2-Amino-6-chloropyrimidin-4-yl)cyanamide involves the selective mono-substitution of 2-amino-4,6-dichloropyrimidine. This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr).
Reaction Principle and Mechanistic Insight
The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the two electron-withdrawing chloro-substituents, making the carbon atoms at positions 4 and 6 highly electrophilic and susceptible to attack by nucleophiles.
The reaction proceeds as follows:
-
Nucleophilic Attack: The cyanamide anion (-N=C=N), typically generated in situ from cyanamide and a base, acts as the nucleophile. It attacks one of the electron-deficient carbon atoms (C4 or C6) bearing a chlorine atom.
-
Formation of Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyrimidine ring is temporarily disrupted. The negative charge is stabilized by resonance across the pyrimidine ring nitrogens.
-
Rearomatization: The complex rapidly rearomatizes by expelling a chloride ion (Cl-), which is an excellent leaving group. This step restores the stable aromatic system and yields the final monosubstituted product.
The 2-amino group is a key modulator of this reactivity. As an electron-donating group, it slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted 4,6-dichloropyrimidine. However, its presence is crucial for the final drug scaffold. The reaction conditions are tuned to favor monosubstitution over disubstitution.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target intermediate.
Representative Experimental Protocol
This protocol is a representative method based on established principles of SNAr chemistry on chloropyrimidines and reaction conditions used in related syntheses, such as those found in patents for Ribociclib manufacturing.[4][5]
Materials:
-
2-Amino-4,6-dichloropyrimidine (1.0 eq)
-
Cyanamide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq) or Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Standard glassware for work-up and purification.
-
Rotary evaporator.
Step-by-Step Procedure:
-
Reaction Setup: To a dry three-neck flask under a nitrogen atmosphere, add 2-amino-4,6-dichloropyrimidine (1.0 eq) and anhydrous DMF (approx. 10 mL per gram of starting material). Stir the mixture to form a suspension.
-
Base Addition (if using K₂CO₃): Add anhydrous potassium carbonate (1.5 eq) to the suspension.
-
Reagent Addition: Add cyanamide (1.1 eq) to the reaction mixture.
-
Reaction Execution: Heat the mixture to 60-70 °C and maintain for 4-6 hours.
-
Causality Note: Heating provides the necessary activation energy for the SNAr reaction. The use of a polar aprotic solvent like DMF is critical as it effectively solvates the potassium cation while leaving the cyanamide anion relatively free and highly nucleophilic. A base is required to deprotonate cyanamide, forming the more potent cyanamide anion nucleophile.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into ice-cold water, which will precipitate the crude product.
-
Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water and then with a small amount of cold ethyl acetate to remove residual DMF and impurities.
-
Purification: Dry the crude solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~7.5-8.0 ppm (s, 1H): This singlet corresponds to the lone proton on the pyrimidine ring (H-5).
-
δ ~7.0-7.5 ppm (br s, 2H): A broad singlet for the two protons of the primary amino group (-NH₂). The broadness is due to quadrupole coupling with the nitrogen atom and potential hydrogen exchange.
-
δ ~9.0-10.0 ppm (br s, 1H): A broad singlet corresponding to the proton on the cyanamide nitrogen (-NH-CN). This proton is often exchangeable with D₂O.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~160-165 ppm (3C): Three distinct signals are expected for the three sp² carbons of the pyrimidine ring attached to nitrogen or chlorine (C2, C4, C6).
-
δ ~115-120 ppm (1C): Signal for the nitrile carbon (-C≡N) of the cyanamide group.
-
δ ~95-105 ppm (1C): Signal for the C5 carbon of the pyrimidine ring, which is attached to a hydrogen atom.
-
-
FT-IR (KBr, cm⁻¹):
-
3400-3200 cm⁻¹: N-H stretching vibrations from the primary amine and the cyanamide NH group.
-
~2250 cm⁻¹: Sharp, strong C≡N stretch, characteristic of the nitrile group in the cyanamide moiety.
-
1640-1550 cm⁻¹: C=N and C=C stretching vibrations within the pyrimidine ring and N-H bending vibrations.
-
~800 cm⁻¹: C-Cl stretching vibration.
-
Applications in Drug Discovery: A Key Intermediate for Ribociclib
The primary and most significant application of (2-Amino-6-chloropyrimidin-4-yl)cyanamide is its role as a precursor in the synthesis of Ribociclib (Kisqali®) , an FDA-approved inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6).[5][6]
The CDK4/6 Pathway and Cancer
The cell cycle is a tightly regulated process, with checkpoints ensuring proper cell division. The transition from the G1 phase (growth) to the S phase (DNA synthesis) is a critical control point. This transition is primarily driven by the activity of the CDK4/6 enzymes, which complex with Cyclin D.[7]
-
Activation: Growth factor signaling leads to the production of Cyclin D.
-
Complex Formation: Cyclin D binds to and activates CDK4 and CDK6.
-
Phosphorylation: The active Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma protein (Rb).
-
G1/S Transition: Phosphorylation of Rb causes it to release the E2F transcription factor, which then activates the genes necessary for DNA replication, committing the cell to division.
In many cancers, particularly hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is hyperactive, leading to uncontrolled cell proliferation.[7] Ribociclib acts by selectively inhibiting CDK4 and CDK6, preventing Rb phosphorylation and inducing G1 cell cycle arrest.
Role in the Ribociclib Synthesis
(2-Amino-6-chloropyrimidin-4-yl)cyanamide provides the core 2-aminopyrimidine scaffold of Ribociclib. The subsequent synthetic steps, as outlined in manufacturing patents, typically involve a cyclization reaction to form the pyrrolo[2,3-d]pyrimidine core of the final drug.[4][5] The cyanamide group is a crucial participant in this cyclization, and the chloro-substituent is displaced during a subsequent coupling reaction to introduce the side chain.
Biological Pathway and Drug Action Diagram
Caption: Mechanism of action of Ribociclib in the CDK4/6 pathway.
Safety and Handling
As with all laboratory chemicals, (2-Amino-6-chloropyrimidin-4-yl)cyanamide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive handling and disposal information.
Conclusion
(2-Amino-6-chloropyrimidin-4-yl)cyanamide stands out as a high-value intermediate in modern pharmaceutical synthesis. Its straightforward preparation via nucleophilic aromatic substitution and its ideal functional group arrangement for subsequent cyclization and coupling reactions have made it indispensable for the production of the CDK4/6 inhibitor Ribociclib. This guide provides the core technical information required by researchers to synthesize, characterize, and strategically employ this compound in the pursuit of novel kinase inhibitors and other complex therapeutic agents.
References
-
Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters. [Link]
- WO2018051280A1 - Process for preparation of ribociclib, its acid addition salts.
-
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules. [Link]
-
Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. [Link]
- US4299960A - 2-Amino-4,6-disubstituted pyrimidines.
-
Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Organic Chemistry: Current Research. [Link]
-
Development of an Improved Route for the Synthesis of an Abemaciclib Intermediate. ResearchGate. [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules. [Link]
-
New synthesis method of ribociclib intermediate. Patsnap. [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
2,4-Diamino-6-chloropyrimidine. PubChem. [Link]
-
Analysis and synthesis of the related substances of palbociclib. Journal of China Pharmaceutical University. [Link]
- CN113200912A - Method for synthesizing cyanamide.
- CN102731414A - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
-
Synthesis of ribociclib intermediate and in-line purification. ResearchGate. [Link]
-
Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. ResearchGate. [Link]
-
Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM). CABI Digital Library. [Link]
- US20180093950A1 - Ribociclib intermediate and preparation method therefor.
- CN105037236A - Ribociclib intermediate and preparation method thereof.
- WO2021038590A1 - Novel polymorph of ribociclib succinate.
-
Cyanamide, N-(4-amino-1,6-dihydro-6-oxo-2-pyrimidinyl)-. PubChem. [Link]
-
Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor. Bioorganic & Medicinal Chemistry. [Link]
- TWI718533B - Preparation method of ribociclib and its salt and crystalline form thereof.
-
Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. Frontiers in Chemistry. [Link]
- WO2019130068A1 - Crystalline forms of ribociclib succinate.
Sources
- 1. New synthesis method of ribociclib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. 1255147-20-6|N-(2-Amino-6-chloropyrimidin-4-yl)cyanamide|BLD Pharm [bldpharm.com]
- 3. arctomsci.com [arctomsci.com]
- 4. WO2018051280A1 - Process for preparation of ribociclib, its acid addition salts - Google Patents [patents.google.com]
- 5. longdom.org [longdom.org]
- 6. Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
